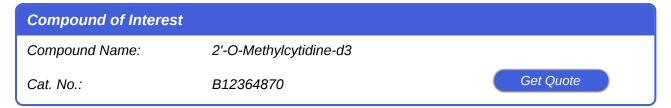


A Technical Guide to 2'-O-Methylcytidine-d3: Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and synthetic methodologies for **2'-O-Methylcytidine-d3**, a deuterated analogue of the naturally occurring modified nucleoside, 2'-O-Methylcytidine. This isotopically labeled compound is a valuable tool in various research applications, particularly in the fields of drug metabolism and pharmacokinetics (DMPK), as well as in the study of RNA biology.

Chemical Properties

2'-O-Methylcytidine-d3 is the deuterium-labeled version of 2'-O-Methylcytidine.[1] The incorporation of deuterium in the 2'-O-methyl group provides a valuable tool for mass spectrometry-based quantification in metabolic studies.[1] The chemical properties of the deuterated and non-deuterated forms are largely identical, with the primary difference being the molecular weight.

General Properties



Property	Value	Reference
Chemical Name	4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methoxy-d3)-tetrahydrofuran-2-yl]pyrimidin-2-one	[2]
Synonyms	O2'-Methylcytidine-d3	[2]
Molecular Formula	C10H12D3N3O5	[2]
Molecular Weight	260.26 g/mol	[2]
Appearance	Crystalline solid	[3]
CAS Number	2140-72-9 (unlabeled)	[4]

Solubility

Solvent	Solubility	Reference
DMSO	0.2 mg/mL	[3][5]
PBS (pH 7.2)	10 mg/mL	[3][5]

Stability and Storage

Proper storage is crucial to maintain the integrity of 2'-O-Methylcytidine-d3.

Condition	Stability Reference	
Powder (-20°C)	≥ 4 years	[3][6]
In DMSO (-80°C)	6 months	[6]
In DMSO (4°C)	2 weeks	[6]

Synthesis of 2'-O-Methylcytidine-d3

The synthesis of **2'-O-Methylcytidine-d3** typically involves the selective methylation of the 2'-hydroxyl group of a suitably protected cytidine derivative using a deuterated methylating agent.



The following is a generalized protocol based on established methods for nucleoside modification.[7][8]

Synthetic Workflow



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Caption: A generalized workflow for the synthesis of 2'-O-Methylcytidine-d3.

Experimental Protocol

The following protocol outlines a plausible multi-step synthesis.

Step 1: Protection of Cytidine

- Protect the 5'-hydroxyl group: Commercially available cytidine is first protected at the 5'-hydroxyl position, typically with a dimethoxytrityl (DMTr) group. This is achieved by reacting cytidine with DMTr-Cl in a suitable solvent like pyridine.
- Protect the 4-amino group: The exocyclic amino group on the cytosine base is then
 protected, for example, with a benzoyl (Bz) group using benzoyl chloride. This prevents side
 reactions during the subsequent methylation step.

Step 2: 2'-O-Methylation

• Selective Methylation: The protected cytidine derivative is then subjected to methylation. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the 2'-hydroxyl group, followed by the addition of a deuterated methylating agent like iodomethane-d3 (CD₃I). The reaction is typically carried out in an anhydrous aprotic solvent like dimethylformamide (DMF).

Step 3: Deprotection



Removal of Protecting Groups: The protecting groups are removed in a sequential manner.
 The DMTr group is acid-labile and can be removed with a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA). The benzoyl group is typically removed under basic conditions, for example, with aqueous ammonia.

Step 4: Purification

Chromatography: The final product, 2'-O-Methylcytidine-d3, is purified from the reaction
mixture using chromatographic techniques such as silica gel column chromatography or
reversed-phase high-performance liquid chromatography (HPLC) to yield the pure
compound.

Characterization Data

The identity and purity of the synthesized **2'-O-Methylcytidine-d3** are confirmed using various analytical techniques. The data for the non-deuterated analogue, 2'-O-Methylcytidine, is often used as a reference.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the incorporation of the deuterium label.

Technique	Ionization Mode	Key Fragments (m/z) for C10H15N3O5 (non- deuterated)	Reference
GC-MS	El	112, 151	[4]
MS-MS	Negative	108.03043, 123.05596	[4]
MS-MS	Positive	112.0501, 258.1084	[4]
LC-MS	ESI Negative	[M-H] ⁻ : 256.0936	[4]

For **2'-O-Methylcytidine-d3**, the molecular ion peak and relevant fragments would be shifted by +3 Da compared to the non-deuterated compound.



Applications in Research and Drug Development

2'-O-Methylcytidine is a naturally occurring modification in RNA that can influence its structure and function.[9] The deuterated analogue, **2'-O-Methylcytidine-d3**, serves as a critical internal standard in quantitative bioanalytical assays. Its use in liquid chromatography-mass spectrometry (LC-MS) allows for precise measurement of the non-deuterated drug candidate or its metabolites in biological matrices, which is essential for pharmacokinetic and drug metabolism studies.[1] Furthermore, as 2'-O-Methylcytidine itself has shown inhibitory activity against the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), its derivatives and labeled versions are of significant interest in antiviral research.[3][5]

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